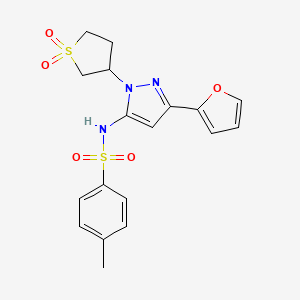
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H11Cl2N3O2S and its molecular weight is 368.23. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
- Antimicrobial Activity: Synthesized derivatives of thiazolidin-4-ones, including compounds similar to the queried chemical, have shown considerable antimicrobial activities. Specifically, these compounds have exhibited significant potential against bacterial strains like Escherichia coli, Klebsiella pneumoniae, and fungal strains such as Candida albicans and Cryptococcus neoformans (Biointerface Research in Applied Chemistry, 2021).
- Anticancer Properties: Various thiazolidin-4-one derivatives have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. The cytotoxic effects of these compounds, including those structurally similar to the queried chemical, have been observed to be cell cycle stage-dependent and dose-dependent (Bioorganic & medicinal chemistry, 2009).
Catalytic Applications
- Thiazolidin-4-one derivatives have been used in the synthesis of complexes with catalytic activities. For instance, trichlorozirconium hydrazonides, synthesized using thiazolidin-4-one related compounds, showed catalytic behavior in ethylene polymerization, producing polyethylenes with ultra-high molecular weights (Chinese Journal of Polymer Science, 2016).
Structural and Molecular Studies
- The structure and molecular behavior of thiazolidin-4-one derivatives have been extensively studied, including X-ray powder diffraction and Density Functional Theory (DFT) studies. These studies help in understanding the molecular interactions and stability of these compounds (Journal of Molecular Structure, 2017).
Anti-inflammatory and Antibacterial Potential
- Some thiazolidin-4-one derivatives exhibit significant anti-inflammatory and antibacterial activities. These compounds have been tested for their efficacy against various bacterial strains and in models of inflammation, showing promising results (BMC Chemistry, 2019).
Eigenschaften
IUPAC Name |
(2Z)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-11-5-1-3-9(13(11)17)7-12-14(21)19-15(23-12)20-18-8-10-4-2-6-22-10/h1-6,8,12H,7H2,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVJZNZVGCIPCX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)N/C(=N/N=C/C3=CC=CO3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

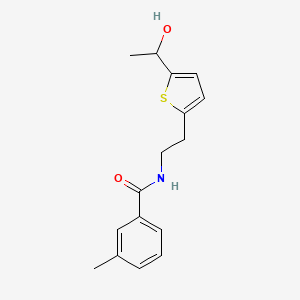
![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)
![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)
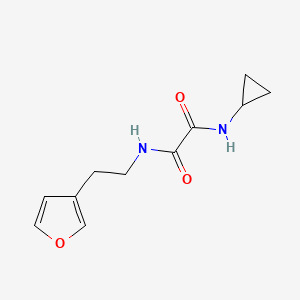
![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2966723.png)
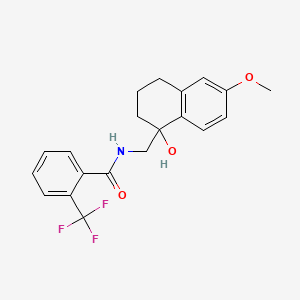
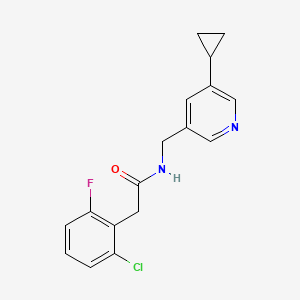
![(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2966730.png)
